N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

Description

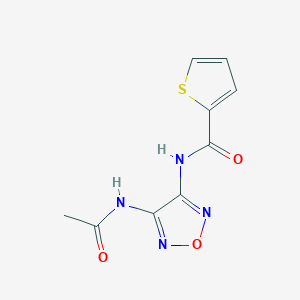

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide (referred to as BT3 in studies) is a synthetic benzo[b]thiophene-2-carboxamide derivative. It is structurally characterized by a 1,2,5-oxadiazol-3-yl (also known as furazan) ring substituted with an acetamido group at the 4-position, linked to a 3,6-dichlorobenzo[b]thiophene-2-carboxamide moiety . BT3 is synthesized via carbodiimide-mediated coupling reactions involving BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Functionally, BT3 acts as a prodrug of BT2, designed to enhance bioavailability or metabolic stability. Upon administration, BT3 is converted to BT2, which inhibits branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. This mechanism is critical in treating metabolic disorders like maple syrup urine disease (MSUD), where BCAA accumulation occurs .

Properties

Molecular Formula |

C9H8N4O3S |

|---|---|

Molecular Weight |

252.25 g/mol |

IUPAC Name |

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H8N4O3S/c1-5(14)10-7-8(13-16-12-7)11-9(15)6-3-2-4-17-6/h2-4H,1H3,(H,10,12,14)(H,11,13,15) |

InChI Key |

AIELAQMGQOYJFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NON=C1NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-acetamido-1,2,5-oxadiazole with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

- **Ox

Biological Activity

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 270.29 g/mol. The IUPAC name reflects its complex structure involving an oxadiazole ring and a thiophene moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : Achieved by reacting amidoxime with carboxylic acid derivatives under basic conditions.

- Formation of the Thiophene Ring : This can be accomplished through cyclization reactions involving thioketones or thioesters.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate biochemical pathways. It has been shown to interact with various targets:

- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in cancer cell proliferation and metabolic pathways, effectively blocking their activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Inhibition of Cancer Cell Proliferation : Research demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties:

- Broad-Spectrum Activity : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Cytotoxicity Assay :

- A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- IC50 values were determined to be in the micromolar range, indicating potent activity.

-

Antimicrobial Screening :

- The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

- Results showed significant inhibition zones compared to control groups, suggesting effective antimicrobial action.

Comparison with Similar Compounds

Table 1: Comparison of BT3 with BT2 and BT2F

Key Findings :

Table 2: Comparison with Herbicidal Oxadiazolyl Derivatives

Key Differences :

- Functional Groups : BT3’s acetamido and dichlorobenzo[b]thiophene groups are optimized for BDK inhibition, while herbicidal analogs prioritize aryl substitutions (e.g., chlorophenyl) for plant enzyme targeting .

- Biological Targets : BT3 acts on mammalian metabolic enzymes, whereas herbicidal compounds disrupt plant-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.